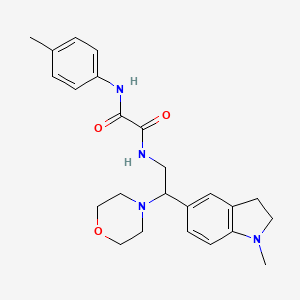

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWRKXXEHYCWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Structural Characteristics

The compound features a complex structure characterized by:

- Oxalamide Backbone : This component is known for its ability to form hydrogen bonds, which may enhance interaction with biological targets.

- Morpholinoethyl Side Chain : This moiety contributes to the compound's solubility and permeability, potentially improving its bioavailability.

- Indoline Moiety : The presence of this aromatic structure is often associated with various biological activities, including anticancer properties.

The molecular formula for this compound is with a molecular weight of approximately 395.5 g/mol.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) - | Similar indoline structure | Potential anticancer activity |

| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary interaction studies suggest that the compound may target specific proteins involved in cell signaling pathways associated with cancer progression. Techniques such as molecular docking and bioassays are recommended for further validation.

Case Studies and Research Findings

- In Vitro Studies : Initial laboratory tests have demonstrated that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines, suggesting a potential role as an anticancer agent.

- Pharmacokinetic Analysis : Research indicates that the morpholino group enhances the solubility and stability of the compound in physiological conditions, which could lead to improved pharmacokinetic profiles compared to other similar compounds.

- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary results show low toxicity levels in non-cancerous cell lines, which is promising for future therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Table 1: Key Oxalamide Analogs and Their Properties

Key Structural and Functional Differences

Core Modifications: Target Compound: The morpholinoethyl and 1-methylindolinyl groups may enhance solubility and receptor binding compared to simpler aryl substituents in S336 or BNM-III-170. Morpholine rings are known to improve pharmacokinetic properties . S336: Pyridine and dimethoxybenzyl groups contribute to its flavor-enhancing properties but limit its pharmacological utility due to rapid hepatic metabolism .

Biological Activity: Antiviral Analogs: BNM-III-170 and Compound 13 share chlorophenyl/thiazolyl groups critical for targeting viral entry or replication. The target compound’s indolinyl group may confer unique steric or electronic interactions for antiviral or enzyme inhibition . Flavoring Agents: S336’s low toxicity (NOEL 100 mg/kg) contrasts with antiviral oxalamides, which lack detailed toxicological data but likely have narrower safety margins .

Metabolic Stability: S336 undergoes rapid metabolism without amide cleavage, while ester-containing analogs (e.g., No. 1776) are hydrolyzed in pancreatic juice . The target compound’s morpholino group may resist hydrolysis, enhancing metabolic stability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates three critical moieties:

- A 1-methylindolin-5-yl group (provides aromaticity and potential π-π interactions).

- A morpholinoethyl group (enhances solubility and hydrogen-bonding capacity).

- A p-tolyl substituent (imparts hydrophobicity and steric effects). The oxalamide backbone facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. The morpholine ring’s electron-rich nitrogen may participate in acid-base reactions, while the indoline moiety could undergo oxidation or ring-opening under specific conditions .

Q. What synthetic routes are employed for this compound, and how is purity confirmed?

Synthesis involves multi-step reactions:

- Coupling of indoline and morpholinoethyl precursors via nucleophilic substitution.

- Oxalamide formation using oxalyl chloride and p-toluidine.

- Purification via recrystallization or chromatography. Analytical methods include:

- TLC for reaction monitoring.

- NMR (1H/13C) for structural confirmation.

- LC-MS to verify molecular weight and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

- Catalyst screening : Use Pd-based catalysts for coupling steps to reduce byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Maintain 60–80°C during amide bond formation to prevent decomposition.

- Chromatography : Reverse-phase HPLC for high-purity isolation (>98%) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to assess IC50 values.

- Antimicrobial : Broth microdilution against Gram+/Gram- bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases.

- Cytotoxicity : Compare selectivity indices between cancerous and normal cells (e.g., HEK293) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Dose-response validation : Replicate assays with standardized protocols.

- Metabolite profiling : Use LC-MS to identify active/degradation products.

- Target engagement studies : SPR or ITC to measure binding affinities directly.

- Statistical analysis : Apply ANOVA to assess inter-study variability .

Q. What computational methods predict its interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., PI3Kα).

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns.

- ADMET prediction (SwissADME) : Estimate bioavailability, CYP inhibition, and BBB permeability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace morpholine with piperazine/pyrrolidine to assess ring size effects.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the p-tolyl ring.

- Bioisosteric replacement : Swap oxalamide with urea/thiourea to evaluate hydrogen-bonding impact.

- Activity cliffs : Compare analogs with >10-fold potency differences to identify critical moieties .

Q. What strategies stabilize this compound under varying pH conditions?

- Buffer screening : Assess stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Degradation kinetics : Use HPLC to track hydrolysis rates at 25°C/40°C .

Q. How is metabolic stability evaluated in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.